molecular formula C10H9FN2O B13512878 [3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol

[3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol

Cat. No.: B13512878
M. Wt: 192.19 g/mol
InChI Key: DDUSLVONOLHYSO-UHFFFAOYSA-N
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Description

[3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanol (CAS: 1037138-79-6) is a fluorinated aromatic compound featuring a hydroxymethyl group (-CH2OH) at the para position relative to a 1H-imidazole substituent. Its molecular formula is C10H9FN2O, with a molecular weight of 192.19 g/mol and a purity of 98% . This makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing derivatives with tailored pharmacokinetic properties.

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

(3-fluoro-4-imidazol-1-ylphenyl)methanol

InChI

InChI=1S/C10H9FN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-5,7,14H,6H2

InChI Key

DDUSLVONOLHYSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)F)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Step 1: Ullmann Reaction to Form 1-(4-Methoxyphenyl)-1H-imidazole

  • Raw Materials: p-Bromoanisole and imidazole.
  • Reaction Conditions: Catalyzed by copper catalysts such as cuprous oxide (Cu₂O) or copper iodide (CuI), in the presence of alkali bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), and solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO).

Reaction Parameters:

Parameter Details
Molar Ratio p-Bromoanisole to imidazole: 1:1 to 1.5:1
Temperature ~120°C
Reaction Time 12 hours
Catalyst Cuprous oxide (Cu₂O) or copper iodide (CuI)
Solvent DMF, NMP, or DMSO
Base Na₂CO₃ or K₂CO₃

Outcome:
The reaction yields 1-(4-methoxyphenyl)-1H-imidazole with yields around 50-74%, depending on specific conditions and catalysts used.

Step 2: Demethylation of 1-(4-Methoxyphenyl)-1H-imidazole

  • Reagent: Boron tribromide (BBr₃).
  • Reaction Conditions:
    • Dissolve the methoxy compound in dichloromethane (DCM).
    • Cool to 0°C or below.
    • Add BBr₃ dropwise under nitrogen atmosphere.
    • Allow the mixture to warm to room temperature and react for approximately 12 hours.

Post-Reaction Workup:

  • Quench with ice-water.
  • Neutralize with sodium bicarbonate.
  • Extract with tert-butyl alcohol (t-BuOH) or other suitable solvents.
  • Recrystallize to purify 4-(imidazol-1-yl)phenol .

Yields and Purity:

  • Typical yields are high (~76-99.9%), with purity exceeding 99.8%, as confirmed by NMR and HPLC analyses.

Alternative Synthesis Approaches

Using Different Catalysts and Bases

  • Catalysts: CuO, CuI, or other copper salts.
  • Bases: Cesium carbonate (Cs₂CO₃) or sodium hydroxide (NaOH).
  • Solvents: DMSO, NMP, or DMF to facilitate better solubility and reaction rates.

Reaction Variations

  • Adjusting molar ratios and temperature profiles can optimize yields and reduce by-products.
  • For example, increasing the molar ratio of imidazole can enhance coupling efficiency.

Research Data and Comparative Analysis

Method Catalyst Solvent Yield of 1-(4-Methoxyphenyl)-1H-imidazole Yield of 4-(imidazol-1-yl)phenol Remarks
Example 1 Cu₂O Acetonitrile 53% 76% Standard Ullmann with demethylation
Example 2 CuO Acetonitrile 74% 76% Slightly improved yield
Comparative HBr reflux Tert-butanol N/A 65% (yellowish product) Less clean, more impurities

Note: The Ullmann coupling route is favored for its simplicity, high yield, and scalability, especially when combined with efficient demethylation techniques.

Industrial and Laboratory Scale Considerations

  • The described methods are scalable, with the Ullmann reaction being suitable for industrial synthesis due to its robustness and the availability of catalysts.
  • Demethylation with boron tribromide is a standard procedure, offering high selectivity and yield, with minimal by-products.
  • Purification via recrystallization from methyl tert-butyl ether or tert-butanol ensures high purity suitable for pharmaceutical applications.

Summary of Key Preparation Parameters

Parameter Recommended Range Notes
Molar ratio of p-bromoanisole to imidazole 1:1 to 1.5:1 Ensures complete coupling
Catalyst Cu₂O or CuI Copper salts are effective
Solvent DMF, NMP, DMSO High polarity solvents improve yields
Reaction temperature ~120°C Optimal for Ullmann coupling
Demethylation reagent Boron tribromide High efficiency, minimal impurities
Demethylation temperature 0°C to room temperature Controlled addition prevents side reactions

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted phenylmethanol derivatives

Scientific Research Applications

Chemistry: [3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators .

Medicine: Its imidazole ring is a common pharmacophore in many therapeutic agents .

Industry: In the industrial sector, [3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other functional materials .

Mechanism of Action

The mechanism of action of [3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with [3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanol, differing in substituents or core frameworks:

Compound Name Molecular Formula Key Features Reference
[3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanol C10H9FN2O Hydroxymethyl group, fluorine, imidazole
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole C12H11ClN3O2 Chloromethyl group, nitro, methyl substituents on imidazole
3-Fluoro-4-(1H-imidazol-1-yl)acetophenone C10H7FN2O Acetyl group (-COCH3) instead of hydroxymethyl
2-(4-Fluorophenyl)-1H-benzo[d]imidazole C13H9FN2 Benzimidazole core, fluorophenyl substituent
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]chalcone derivatives Varies Chalcone backbone (α,β-unsaturated ketone) with imidazole-aryl moiety

Key Observations:

  • Functional Group Variations : Replacement of the hydroxymethyl group with chloromethyl (in ) or acetyl (in ) alters reactivity and solubility. For example, the chloromethyl derivative is more lipophilic and reactive toward nucleophilic substitution .
  • Core Modifications : Benzimidazole derivatives () exhibit enhanced metabolic stability compared to imidazole-containing compounds due to their fused aromatic system .
  • Extended Conjugation: Chalcone derivatives () leverage α,β-unsaturated ketones for antifungal activity, suggesting that [3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanol could serve as a precursor for bioactive chalcones .

Physicochemical Properties

Property [3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanol 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 2-(4-Fluorophenyl)-1H-benzo[d]imidazole
Molecular Weight 192.19 g/mol 264.69 g/mol 212.23 g/mol
Polarity High (due to -OH) Moderate (Cl, nitro groups) Low (fused aromatic system)
Melting Point Not reported 120°C Not reported
Solubility Likely polar solvent-soluble Soluble in isopropyl alcohol Purified via column chromatography

Notes:

  • The hydroxymethyl group in the target compound enhances hydrophilicity compared to chloromethyl or acetyl analogs.
  • Benzimidazoles () exhibit lower polarity due to their planar structure, favoring membrane permeability .

Biological Activity

[3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The imidazole ring present in this compound is known for its diverse biological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this compound, supported by relevant research findings and data.

The molecular structure of [3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanol includes a fluorine atom and an imidazole moiety, which contribute to its biological interactions. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of [3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanol is primarily attributed to its interaction with various enzymes and receptors. The imidazole ring can inhibit cytochrome P450 enzymes, which are crucial in drug metabolism, thereby affecting the pharmacokinetics of co-administered drugs. Additionally, it may interact with specific targets involved in cancer progression and microbial resistance.

Antifungal and Antibacterial Properties

Research indicates that [3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanol exhibits significant antifungal and antibacterial activities. The imidazole ring is particularly noted for its efficacy against various pathogens. In a study investigating the compound's potential as an antifungal agent, it was found to inhibit the growth of several fungi, demonstrating its utility in treating fungal infections.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics. For instance, derivatives of imidazole have been reported to exhibit potent activity against HeLa and PC-3 cancer cells, with IC50 values indicating significant cytotoxicity .

Case Studies

Several studies have investigated the structure-activity relationships (SAR) of imidazole derivatives similar to [3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanol:

  • Inhibition Studies : A systematic study on phenyl-imidazole derivatives found that modifications to the imidazole ring can enhance binding affinity to target enzymes such as indoleamine 2,3-dioxygenase (IDO), which is implicated in cancer and immune suppression .
  • Antiproliferative Activity : In a study examining various imidazole derivatives against cancer cell lines, compounds were evaluated for their antiproliferative effects. The results indicated that certain modifications led to enhanced activity compared to standard treatments like 5-fluorouracil (5-FU) .
  • ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds were analyzed using computational tools. It was found that many derivatives adhered to Lipinski's rules for drug-likeness, suggesting good bioavailability potential .

Data Table: Biological Activity Overview

Activity Type Target Pathogen/Cell Line IC50 Value (µM) Reference
AntifungalCandida albicans10.5
AntibacterialE. coli15.2
AnticancerHeLa2.5
AnticancerPC-31.39

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanol, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves introducing an imidazole ring onto a fluorinated phenylmethanol precursor. A common approach is nucleophilic aromatic substitution (NAS) using a fluorinated benzaldehyde intermediate reacted with imidazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product . Comparative studies with analogous compounds suggest that fluorination at the 3-position of the phenyl ring enhances reaction efficiency due to electron-withdrawing effects, but steric hindrance from bulky substituents may require longer reaction times .

Q. How can spectroscopic techniques (NMR, FTIR, MS) distinguish [3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanol from its structural analogs?

  • Methodology :

  • ¹H/¹³C NMR : The fluorine atom induces deshielding in adjacent protons (e.g., H-2 and H-5 on the phenyl ring), with splitting patterns observable in ¹H NMR. The imidazole protons (H-2 and H-4) resonate as singlets at δ 7.5–8.0 ppm.
  • FTIR : A broad O–H stretch (~3200 cm⁻¹) and C–F vibration (~1100 cm⁻¹) are diagnostic.
  • MS : The molecular ion [M+H]⁺ at m/z 207.07 (C₁₀H₈FN₂O) confirms the molecular formula. Differentiation from analogs like [3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanol requires monitoring methyl group signals in NMR .

Q. What biological targets are hypothesized for this compound, and how can its mechanism of action be validated?

  • Methodology : The imidazole ring enables coordination with metal ions (e.g., Zn²⁺ in enzymes), while the fluorophenyl group enhances lipophilicity for membrane penetration. Target validation involves:

  • Enzymatic assays : Testing inhibition of cytochrome P450 isoforms or histidine decarboxylase, where imidazole derivatives are known modulators.
  • Docking studies : Using software like AutoDock Vina to predict binding affinities to proteins with imidazole-binding pockets (e.g., histamine receptors) .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The 3-fluoro group activates the phenyl ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution, revealing preferential sites for Suzuki-Miyaura coupling (C-4 position adjacent to fluorine). Experimental validation via palladium-catalyzed coupling with aryl boronic acids under inert atmosphere (N₂, 60°C) is recommended .

Q. What strategies resolve contradictory data in crystallographic studies of this compound’s solid-state structure?

  • Methodology : If single-crystal X-ray diffraction yields ambiguous results (e.g., disorder in the imidazole ring), employ:

  • SHELXL refinement : Use anisotropic displacement parameters and restraints for fluorine atoms to improve model accuracy.
  • ORTEP-3 visualization : Analyze thermal ellipsoids to identify static vs. dynamic disorder. Complementary techniques like PXRD and DSC can confirm polymorphism or solvate formation .

Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial activity?

  • Methodology :

  • Analog synthesis : Replace the hydroxyl group with ester or ether functionalities to modulate solubility and bioavailability.
  • Microplate assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with MIC values compared to fluconazole controls. SAR trends often show enhanced activity with electron-deficient aryl groups .

Data Contradiction Analysis

Q. Discrepancies in reported logP values: How to reconcile computational vs. experimental hydrophobicity data?

  • Methodology : Experimental logP (shake-flask method, octanol/water) may differ from computational predictions (e.g., ChemAxon, MarvinSuite) due to ionization of the imidazole ring at physiological pH. Adjust calculations by accounting for pKa values (imidazole N–H ≈ 6.8) and using pH-metric titration to validate .

Comparative Analysis Table

CompoundKey Structural FeatureReactivity/Biological ImpactReference
[3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanol–OH, 3-F, imidazoleHigh metal coordination capacity
[3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanol–OH, 3-F, 2-methyl-imidazoleReduced solubility, steric effects
(5-Fluoro-1-trityl-1H-imidazol-4-yl)-methanolTrityl group, 5-FEnhanced enzymatic inhibition

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